Home > Products > Screening Compounds P49099 > Gallinacin-1 alpha
Gallinacin-1 alpha -

Gallinacin-1 alpha

Catalog Number: EVT-245749
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Gallinacin-1 alpha is primarily expressed in the tissues of chickens, particularly in heterophils, which are avian immune cells analogous to mammalian neutrophils. The gene encoding this peptide has been identified within a cluster of gallinacin genes located on chicken chromosome 4, indicating a tightly regulated expression pattern that responds to various immunological challenges .

Classification

Gallinacin-1 alpha is classified as an antimicrobial peptide and is part of the defensin family. It exhibits characteristics typical of cationic peptides, including a positive charge and the presence of conserved cysteine residues that form disulfide bonds, essential for its structural stability and function .

Synthesis Analysis

Methods

The synthesis of Gallinacin-1 alpha can be achieved through recombinant DNA technology. This involves cloning the gallinacin gene into expression vectors, followed by transformation into suitable host cells (such as Escherichia coli or yeast) for protein production.

Technical Details

The process typically includes:

  1. Gene Cloning: Amplifying the Gallinacin-1 alpha gene using polymerase chain reaction with specific primers.
  2. Transformation: Introducing the cloned gene into a bacterial or yeast system.
  3. Expression: Inducing protein expression under controlled conditions.
  4. Purification: Isolating the peptide using chromatographic techniques such as affinity chromatography or high-performance liquid chromatography.

Quantitative polymerase chain reaction is often employed to confirm successful expression and quantify mRNA levels during synthesis .

Molecular Structure Analysis

Structure

Gallinacin-1 alpha consists of approximately 63 amino acids and features a distinct structure characterized by:

  • Cysteine Residues: Six cysteines that form three disulfide bonds, critical for maintaining its structural integrity.
  • Hydrophobic Regions: Areas that facilitate its interaction with microbial membranes.

Data

The molecular weight of Gallinacin-1 alpha is approximately 7 kDa. Structural studies using techniques like nuclear magnetic resonance spectroscopy have provided insights into its conformation and interaction with lipid membranes .

Chemical Reactions Analysis

Reactions

Gallinacin-1 alpha exerts its antimicrobial effects through several mechanisms:

  • Membrane Disruption: It binds to bacterial membranes, leading to pore formation and subsequent lysis.
  • Inhibition of Cellular Processes: The peptide interferes with DNA replication and protein synthesis in bacteria, effectively halting their growth.

Technical Details

The interactions with bacterial membranes involve specific docking sites on lipopolysaccharides and anionic phospholipids, which facilitate the binding and insertion of Gallinacin-1 alpha into the membrane .

Mechanism of Action

Process

The mechanism by which Gallinacin-1 alpha operates includes:

  1. Binding: The peptide attaches to negatively charged components on bacterial surfaces.
  2. Pore Formation: It aggregates to form pores in the bacterial membrane, disrupting osmotic balance.
  3. Cell Death: The compromised membrane integrity leads to cell lysis and death.

Data

Studies have shown that Gallinacin-1 alpha is effective against various Gram-negative pathogens, including Salmonella enterica and Escherichia coli, highlighting its potential as a therapeutic agent in poultry health management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gallinacin-1 alpha is typically a white powder when lyophilized.
  • Solubility: It is soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: The peptide is stable under acidic conditions but may degrade under extreme alkaline conditions or prolonged heat exposure.
  • Charge: It carries a net positive charge at physiological pH, enhancing its interaction with negatively charged microbial membranes.

Relevant analyses indicate that Gallinacin-1 alpha retains activity across a range of temperatures and pH levels typical in biological systems .

Applications

Scientific Uses

Gallinacin-1 alpha has significant implications in various fields:

  • Veterinary Medicine: Used as a natural antimicrobial agent to reduce infections in poultry, potentially decreasing reliance on antibiotics.
  • Biotechnology: Explored for its potential in developing novel antimicrobial therapies against resistant strains of bacteria.
  • Immunology Research: Investigated for its role in innate immunity and as a model for studying host-pathogen interactions.

Research continues to explore the broader applications of Gallinacin-1 alpha in both agricultural practices and clinical settings, emphasizing its importance as a natural defense mechanism against infections .

Molecular Characterization of Gallinacin-1 Alpha

Gene Structure and Genomic Organization in Gallus gallus

Gallinacin-1 alpha (Gal-1α) is a beta-defensin antimicrobial peptide encoded within a dense gene cluster on chromosome 3 (3q3.5-q3.7) of Gallus gallus. The chicken genome contains 13 beta-defensin genes (designated Gallinacin 1-13) spanning an 86-kb genomic region, with no alpha- or theta-defensin homologs identified. This organization suggests an evolutionary expansion from a single ancestral beta-defensin gene through repeated duplication events [1] [4]. The Gal-1α gene (UniProt ID: P46157) encodes a prepropeptide of 39 amino acids with a canonical defensin structure: a signal peptide, an anionic propiece, and a cationic mature peptide domain featuring a conserved six-cysteine motif (C-X₆-C-X₄-C-X₉-C-C-X₆-C) that forms the cysteine-stabilized α/β (CS-αβ) fold [1] [5]. The genomic architecture reveals tandem duplication patterns, with intergenic regions averaging 4–7 kb, indicating recent diversification events driven by pathogen selection pressures [4].

Table 1: Genomic Organization of Select Gallinacin Genes in Gallus gallus

Gene NameGenomic PositionAmino Acid LengthPrimary Expression Sites
Gallinacin-1αChr 3: 42,118,44739Bone marrow, respiratory tract
Gallinacin-2Chr 3: 42,125,63267Liver, urogenital tract
Gallinacin-7Chr 3: 42,156,221104Respiratory mucosa
Gallinacin-12Chr 3: 42,198,76563Urogenital tract

Gallinacins exhibit tissue-specific expression patterns, categorized into two functional subgroups: Gal-1–7 are predominantly expressed in bone marrow and respiratory epithelia, while Gal-8–13 localize to hepatic and urogenital tissues. This subfunctionalization suggests niche-specific immunological roles, with Gal-1α serving as a frontline defense in aerodigestive interfaces [4] [5]. Comparative genomics indicates that vertebrate defensins evolved from a primordial beta-defensin ancestor, with alpha-defensins emerging later in mammalian lineages via gene duplication and exon rearrangement [4].

Transcriptional Regulation and Promoter Analysis

The promoter region of Gal-1α contains immune-responsive cis-regulatory elements governing its inducible expression during infection. Computational analysis of the 5'-flanking region reveals a TATA-less promoter featuring:

  • Two CpG islands within the proximal 500 bp upstream of the transcription start site (TSS)
  • Binding motifs for NF-κB, AP-1, and STAT3 within 300 bp of the TSS
  • A canonical CCAAT enhancer box at position -85 bp [1] [7]

Functional studies using luciferase reporter assays demonstrate that the core promoter activity resides within a 294-bp segment upstream of the initiation codon. This region contains three DNase I-hypersensitive sites and a 12-bp direct repeat element critical for basal transcription. Deletion of the NF-κB or AP-1 sites reduces promoter activity by >70% upon E. coli challenge, confirming their role in pathogen-responsive induction [7] [9]. Epigenetic modifications also modulate expression, as histone H3 lysine 4 trimethylation (H3K4me3) marks increase at the Gal-1α locus during immune activation, facilitating chromatin relaxation and transcription factor accessibility [3].

Table 2: Key Transcription Factor Binding Sites in the Gal-1α Promoter

Transcription FactorConsensus SequencePosition Relative to TSSFunctional Role
NF-κB5′-GGGRNTTYCC-3′-152 bpPathogen induction
AP-15′-TGANTCA-3′-218 bpStress/inflammation response
STAT35′-TTNCNNNAA-3′-76 bpCytokine signaling
C/EBPβ5′-ATTGCGCAAT-3′-85 bpBasal transcription

The promoter architecture shares similarities with mammalian beta-defensin genes but lacks the androgen-responsive elements found in epididymis-specific defensins, consistent with Gal-1α's expression in innate immune tissues rather than reproductive organs [4] [7].

Post-Translational Modifications and Maturation Mechanisms

Gal-1α undergoes essential post-translational modifications (PTMs) to attain its functional conformation. The nascent peptide (63 aa) contains an N-terminal signal sequence (23 aa) and a propiece (15 aa) that are proteolytically cleaved by convertase enzymes (e.g., furin) in trans-Golgi compartments, yielding the mature 39-residue peptide (GRKSDCFRKNGFCAFLKCPYLTLISGKCSRFHLCCKRIW) [1] [5]. The defining PTM is the formation of three disulfide bridges (Cys6-Cys34, Cys13-Cys28, Cys18-Cys35) via intramolecular oxidation. This cysteine pairing stabilizes the triple-stranded β-sheet scaffold essential for membrane disruption of pathogens [1] [5].

Additional PTMs include:

  • N-terminal acetylation: Mediated by N-alpha-acetyltransferases (NATs), enhancing proteolytic stability
  • Proline hydroxylation: At Pro20, potentially modulating conformational flexibility
  • Glycosylation: O-linked β-N-acetylglucosamine (O-GlcNAc) at Ser3, influencing solubility and tissue distribution [6] [10]

Gal-1α exhibits cationic charge heterogeneity due to variable lysine acetylation (ε-acetylation), which fine-tunes electrostatic interactions with anionic microbial membranes. Deimination (citrullination) of arginine residues by peptidylarginine deiminase 4 (PAD4) represents a regulatory PTM that may attenuate antimicrobial activity under inflammatory conditions [6] [10]. Unlike mammalian defensins, Gal-1α lacks phosphorylation sites, suggesting divergent regulatory mechanisms [3].

Table 3: Post-Translational Modifications of Mature Gal-1α

Modification TypeResidue(s)Enzyme(s)Functional Impact
Disulfide bond formationCys6/34, Cys13/28, Cys18/35Protein disulfide isomeraseStabilizes CS-αβ fold
N-terminal acetylationGly1N-alpha-acetyltransferaseBlocks aminopeptidase degradation
O-GlcNAcylationSer3OGT enzymeEnhances mucosal solubility
CitrullinationArg4, Arg9 (potential)PAD4Modulates charge during inflammation

The mature peptide has a molecular weight of 4581.49 Da (theoretical average mass) and an isoelectric point of 9.2, consistent with its cationic nature. Hydrophobicity profiling reveals amphipathic topology, with a hydrophobic face embedded by two charged domains [1] [5]. These PTMs collectively optimize Gal-1α for activity against Gram-negative bacteria (E. coli), Gram-positive bacteria (L. monocytogenes), and fungi (C. albicans) by balancing structural stability, membrane affinity, and protease resistance [1] [6].

Concluding Remarks

Gallinacin-1 alpha exemplifies the evolutionary optimization of avian innate immunity through gene duplication, promoter specialization, and PTM-mediated functional refinement. Its genomic clustering enables coordinated expression, while its disulfide-stabilized scaffold provides broad antimicrobial efficacy. Further research into its redox-sensitive modifications may reveal novel immunomodulatory mechanisms.

Properties

Product Name

Gallinacin-1 alpha

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.